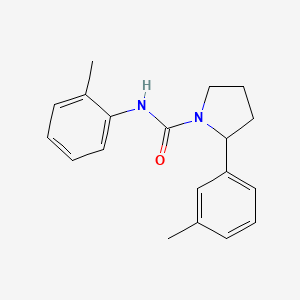![molecular formula C19H30N2O2 B6007742 2-{4-[2-(cyclopentyloxy)benzyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B6007742.png)
2-{4-[2-(cyclopentyloxy)benzyl]-1-methyl-2-piperazinyl}ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[2-(cyclopentyloxy)benzyl]-1-methyl-2-piperazinyl}ethanol, also known as CPB-MPE, is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. CPB-MPE is a derivative of benzylpiperazine, which is a well-known psychoactive substance. However, CPB-MPE has been found to have different properties and effects compared to benzylpiperazine.
Wirkmechanismus
The exact mechanism of action of 2-{4-[2-(cyclopentyloxy)benzyl]-1-methyl-2-piperazinyl}ethanol is not fully understood. However, it is believed to act on the serotonergic and dopaminergic systems in the brain. 2-{4-[2-(cyclopentyloxy)benzyl]-1-methyl-2-piperazinyl}ethanol has been found to increase the levels of serotonin and dopamine in certain areas of the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2-{4-[2-(cyclopentyloxy)benzyl]-1-methyl-2-piperazinyl}ethanol has been found to have several biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, including serotonin and dopamine. 2-{4-[2-(cyclopentyloxy)benzyl]-1-methyl-2-piperazinyl}ethanol has also been found to have antioxidant properties and to reduce oxidative stress in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-{4-[2-(cyclopentyloxy)benzyl]-1-methyl-2-piperazinyl}ethanol in lab experiments is that it has been found to have low toxicity and few side effects. This makes it a safer alternative to other psychoactive substances that are commonly used in research. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
Zukünftige Richtungen
There are several future directions for research on 2-{4-[2-(cyclopentyloxy)benzyl]-1-methyl-2-piperazinyl}ethanol. One area of interest is the development of new drugs based on 2-{4-[2-(cyclopentyloxy)benzyl]-1-methyl-2-piperazinyl}ethanol that have improved therapeutic properties. Another area of research is the investigation of the effects of 2-{4-[2-(cyclopentyloxy)benzyl]-1-methyl-2-piperazinyl}ethanol on different neurotransmitter systems in the brain. Additionally, more studies are needed to determine the long-term effects of 2-{4-[2-(cyclopentyloxy)benzyl]-1-methyl-2-piperazinyl}ethanol and its potential for abuse.
Synthesemethoden
The synthesis method for 2-{4-[2-(cyclopentyloxy)benzyl]-1-methyl-2-piperazinyl}ethanol involves several steps, including the reaction of 4-(2-chloroethyl)-2-(cyclopentyloxy)benzaldehyde with 1-methylpiperazine in the presence of a base. This is followed by the reduction of the resulting intermediate with sodium borohydride to yield 2-{4-[2-(cyclopentyloxy)benzyl]-1-methyl-2-piperazinyl}ethanol.
Wissenschaftliche Forschungsanwendungen
2-{4-[2-(cyclopentyloxy)benzyl]-1-methyl-2-piperazinyl}ethanol has been studied for its potential applications in the treatment of various medical conditions, including anxiety, depression, and schizophrenia. Studies have shown that 2-{4-[2-(cyclopentyloxy)benzyl]-1-methyl-2-piperazinyl}ethanol has anxiolytic and antidepressant effects, as well as antipsychotic properties.
Eigenschaften
IUPAC Name |
2-[4-[(2-cyclopentyloxyphenyl)methyl]-1-methylpiperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-20-11-12-21(15-17(20)10-13-22)14-16-6-2-5-9-19(16)23-18-7-3-4-8-18/h2,5-6,9,17-18,22H,3-4,7-8,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGNNMKKODRWQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1CCO)CC2=CC=CC=C2OC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-[2-(cyclohexylmethyl)-4-morpholinyl]-1-piperidinecarboxylate](/img/structure/B6007659.png)
![N-(1-{1-[(5-chloro-2-thienyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)tetrahydro-3-furancarboxamide](/img/structure/B6007666.png)


![4-[2-methoxy-4-(methylthio)benzoyl]morpholine](/img/structure/B6007685.png)
![N-benzyl-1-cyclopropyl-N-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}methanamine](/img/structure/B6007692.png)
![N-[3-(4-chlorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]nicotinamide](/img/structure/B6007698.png)

![cyclopentyl [(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetate](/img/structure/B6007709.png)
![diethyl {amino[2-(3-ethoxy-1-methyl-3-oxopropylidene)hydrazino]methylene}malonate](/img/structure/B6007715.png)
![methyl {2-[4-(2-fluorophenyl)-1-piperazinyl]-6-oxo-1,6-dihydro-4-pyrimidinyl}acetate](/img/structure/B6007716.png)
![methyl 3-({[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]amino}carbonyl)benzoate](/img/structure/B6007725.png)
![{2-[(4-{[(4-nitrophenyl)sulfonyl]oxy}benzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6007757.png)
